![molecular formula C20H23N3O3 B282003 Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)
Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate, also known as MBPC, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate is not fully understood, but it is believed to involve several pathways. One proposed mechanism is that Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate inhibits the activity of the enzyme histone deacetylase, which can lead to changes in gene expression. Another proposed mechanism is that Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate can activate the protein kinase B (AKT) pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate has been shown to have several biochemical and physiological effects. In cancer research, Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In neurodegenerative disorder research, Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate in lab experiments is that it has been shown to have a relatively low toxicity profile. This means that it can be used at higher concentrations without causing significant harm to cells or tissues. However, one limitation of using Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate in lab experiments is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate. One area of research is to further investigate the mechanism of action of Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate, in order to better understand how it exerts its effects on cells and tissues. Another area of research is to explore the potential therapeutic applications of Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate in other disease areas, such as cardiovascular disease and diabetes. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate, in order to optimize its use in clinical settings.
Synthesis Methods
The synthesis of Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate involves several steps. First, 4-benzylpiperazine is reacted with phosgene to form 4-benzylpiperazine-1-carbonyl chloride. This intermediate is then reacted with 2-aminophenylcarbamate to form Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate. The overall yield of this process is approximately 60%.
Scientific Research Applications
Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative disorders. In cancer research, Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate has been shown to have anti-proliferative effects on several types of cancer cells, including breast, lung, and prostate cancer cells. Inflammation research has shown that Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate can reduce the production of pro-inflammatory cytokines, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. In neurodegenerative disorder research, Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate has been shown to have neuroprotective effects, which may be useful in the treatment of diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C20H23N3O3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
methyl N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]carbamate |
InChI |
InChI=1S/C20H23N3O3/c1-26-20(25)21-18-10-6-5-9-17(18)19(24)23-13-11-22(12-14-23)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,21,25) |
InChI Key |
ABSDONGSPXWUMU-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl5-[4-(acetylamino)benzoyl]-2-anilino-4-methyl-3-thiophenecarboxylate](/img/structure/B281920.png)
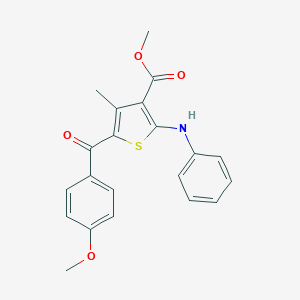
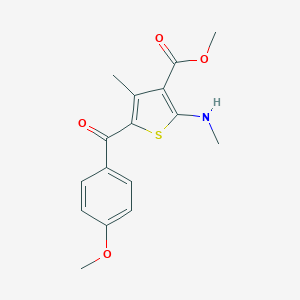

methanone](/img/structure/B281925.png)
![N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281926.png)

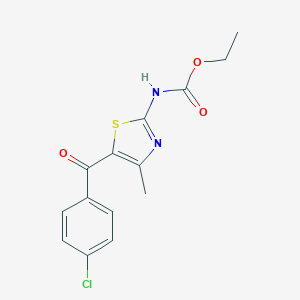
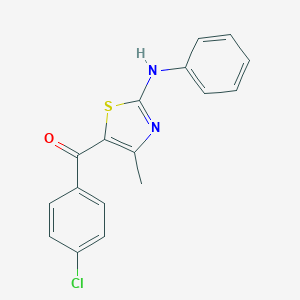
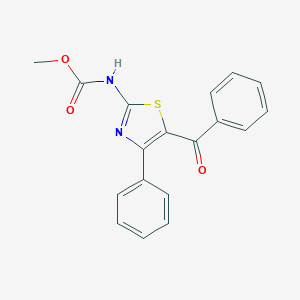
![2-[(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]benzoic acid](/img/structure/B281939.png)
![2-({2-[(2-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281941.png)
![4-{2-[(3-Chloroanilino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281942.png)
![6-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281943.png)